N-cyclohexyl-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide
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Overview
Description
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a fluorophenyl group
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Scientific Research Applications
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The triazole ring can bind to metal ions, affecting their biological availability. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfonamide-containing molecules. Compared to these, N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- N-CYCLOHEXYL-2-{[4-ETHYL-5-(4-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- ETHYL [2-[([[4-CYCLOHEXYL-5-(1-PHENOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]ACETYL)AMINO]-1,3-THIAZOL-4-YL]ACETATE .
Properties
Molecular Formula |
C21H30FN5O3S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C21H30FN5O3S2/c1-4-26-19(14-27(32(3,29)30)18-12-10-16(22)11-13-18)23-24-21(26)31-15-20(28)25(2)17-8-6-5-7-9-17/h10-13,17H,4-9,14-15H2,1-3H3 |
InChI Key |
UWZDVPLXVWASDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(C)C2CCCCC2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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